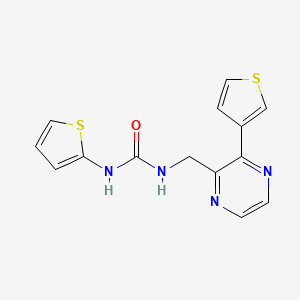
1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that this compound inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation. Furthermore, this compound has been reported to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of various enzymes, including tyrosine kinase and topoisomerase II. It has also been reported to inhibit the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes. In addition, this compound has been shown to improve lipid metabolism and to reduce oxidative stress in animal models.
实验室实验的优点和局限性
One of the advantages of using 1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anticancer, anti-inflammatory, and antidiabetic activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity. In vitro and in vivo studies have shown that this compound can induce cytotoxicity and hepatotoxicity at high concentrations.
未来方向
There are several potential future directions for research on 1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea. One direction is to investigate the mechanism of action of this compound in more detail. Another direction is to explore the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, future research could focus on modifying the structure of this compound to improve its pharmacological properties, such as its solubility and bioavailability.
合成方法
The synthesis of 1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea has been achieved using several methods. One of the commonly used methods involves the reaction of 2-amino-3-(thiophen-3-yl)pyrazine with 2-isothiocyanatotoluene in the presence of a base. Another method involves the reaction of 2-amino-3-(thiophen-3-yl)pyrazine with 2-chloro-N-(thiophen-2-yl)acetamide in the presence of a base. Both methods have been reported to yield the desired compound in moderate to good yields.
科学研究应用
1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antidiabetic activities. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.
属性
IUPAC Name |
1-thiophen-2-yl-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c19-14(18-12-2-1-6-21-12)17-8-11-13(16-5-4-15-11)10-3-7-20-9-10/h1-7,9H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDIFJIDNRUVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-N'-(4-isopropyl-3-methylphenyl)urea](/img/structure/B2932832.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2932835.png)
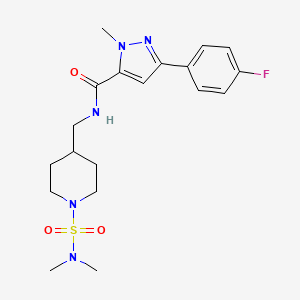
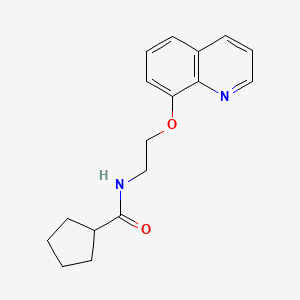
![1-benzyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2932840.png)
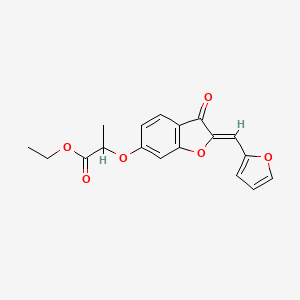

![Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylate](/img/structure/B2932844.png)
![3-pyridinyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2932846.png)
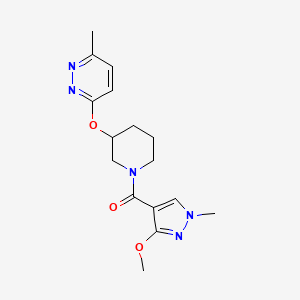

![ethyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2932850.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(1r,4r)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl]urea](/img/structure/B2932852.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline](/img/structure/B2932853.png)